2-(5-Bromo-2-chlorophenyl)propan-2-amine
Description
2-(5-Bromo-2-chlorophenyl)propan-2-amine is a substituted phenethylamine derivative characterized by a propan-2-amine backbone attached to a phenyl ring substituted with bromine at the 5-position and chlorine at the 2-position. This compound’s structure confers unique electronic and steric properties due to the electron-withdrawing effects of the halogens and the tertiary amine group.
Properties
Molecular Formula |
C9H11BrClN |
|---|---|
Molecular Weight |
248.55 g/mol |
IUPAC Name |
2-(5-bromo-2-chlorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H11BrClN/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5H,12H2,1-2H3 |
InChI Key |
XJTWAZFTUSGPSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)Br)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-chlorophenyl)propan-2-amine typically involves the following steps:
Halogenation: The starting material, 2-chlorophenylpropan-2-amine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. This step introduces the bromine atom at the 5-position of the benzene ring.
Amination: The intermediate product is then subjected to amination, where the amine group is introduced. This can be achieved through reductive amination using reagents like sodium cyanoborohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the precision and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-chlorophenyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, where nucleophiles like hydroxide or alkoxide ions replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylpropan-2-amines.
Scientific Research Applications
2-(5-Bromo-2-chlorophenyl)propan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(5-Bromo-2-chlorophenyl)propan-2-amine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Research Implications
- Pharmacological Potential: The target compound’s bromine and chlorine substituents may confer unique binding profiles at serotonin or dopamine receptors, akin to 4-FA and 2-FA .
- Synthetic Challenges : Bromine’s reactivity necessitates careful handling in Suzuki couplings (e.g., ), whereas chlorine’s stability simplifies purification.
- Regulatory Status : Brominated phenethylamines are often scrutinized under psychoactive substance laws (e.g., ), highlighting the need for detailed toxicity studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
